N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
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Overview
Description
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a pyridazinone ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide typically involves multiple steps:
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Formation of the Pyridazinone Ring: : The initial step often involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring. For example, 4-fluorophenylhydrazine can react with a suitable diketone under acidic conditions to yield the 4-fluorophenyl-substituted pyridazinone.
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Alkylation: : The pyridazinone intermediate is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, under basic conditions to introduce the propylamine side chain.
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Amidation: : The final step involves the reaction of the alkylated pyridazinone with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro, sulfonyl, or other substituted derivatives on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced products for various applications.
Mechanism of Action
The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazinone ring may participate in hydrogen bonding or other interactions with the target. The phenoxyacetamide moiety can further stabilize the compound-target complex, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-chloroacetamide
- N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxyacetamide
- N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxyacetamide
Uniqueness
Compared to similar compounds, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide stands out due to the presence of the phenoxyacetamide moiety, which can impart unique electronic and steric properties. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-9-7-16(8-10-17)19-11-12-21(27)25(24-19)14-4-13-23-20(26)15-28-18-5-2-1-3-6-18/h1-3,5-12H,4,13-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXCOMYBWPTIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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